molecular formula C14H7F3N2O2 B5605288 2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B5605288
M. Wt: 292.21 g/mol
InChI Key: XLCNSHJRTTUPNM-UHFFFAOYSA-N
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Description

2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core with a trifluoromethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves the construction of the pyrrolo[3,4-c]pyridine core followed by the introduction of the trifluoromethylphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-c]pyridine ring system. The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the pyridine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(trifluoromethyl)phenyl]pyridine
  • 2-[3-(trifluoromethyl)phenyl]indole
  • 2-[3-(trifluoromethyl)phenyl]benzimidazole

Uniqueness

Compared to similar compounds, 2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione offers a unique combination of a pyrrolo[3,4-c]pyridine core and a trifluoromethylphenyl group. This structure provides distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions or stability under various conditions .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]pyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2O2/c15-14(16,17)8-2-1-3-9(6-8)19-12(20)10-4-5-18-7-11(10)13(19)21/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCNSHJRTTUPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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